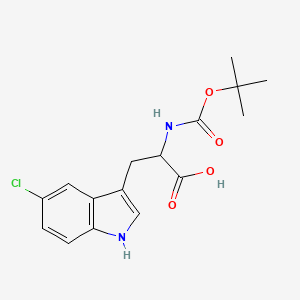

Boc-5-chloro-DL-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-5-chloro-DL-tryptophan is a derivative of the amino acid tryptophan, which has been modified to include a tert-butyloxycarbonyl (Boc) protecting group and a chlorine substituent. The Boc group is commonly used in peptide synthesis to protect the amino group during reactions that might affect it. While the provided papers do not specifically discuss Boc-5-chloro-DL-tryptophan, they do provide insights into the synthesis and properties of related Boc-protected tryptophan derivatives, which can be informative for understanding the chemical behavior of Boc-5-chloro-DL-tryptophan.

Synthesis Analysis

The synthesis of Boc-protected tryptophan derivatives involves several steps, including protection, activation, and coupling reactions. For example, the synthesis of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp) amphiphilic copolymers is achieved through ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride, initiated by diamino-terminated PEG . Similarly, the synthesis of 5,6-dibromo-tryptophan derivatives starts with 6-Br-isatin, followed by selective bromination, reduction, and alkylation steps, concluding with an Nα-Boc protection . These methods could be adapted for the synthesis of Boc-5-chloro-DL-tryptophan by incorporating a chlorination step at the appropriate position on the tryptophan molecule.

Molecular Structure Analysis

The molecular structure of Boc-protected tryptophan derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the indole ring. This group influences the molecule's reactivity and can affect the formation of secondary structures in polymers, as seen in the preferential formation of α-helix structures due to hydrogen bonding in the case of PBocLTrp-b-PEG-b-PocLTrp copolymers . The presence of halogen substituents, such as chlorine in Boc-5-chloro-DL-tryptophan, would likely impact the molecule's electronic properties and reactivity, potentially facilitating π-π interactions between indole rings.

Chemical Reactions Analysis

Boc-protected tryptophan derivatives participate in various chemical reactions. For instance, Nα-BOC protected tryptophans undergo Pictet-Spengler cyclization with aldehydes in the presence of an acid catalyst to yield tetrahydro-β-carbolines . The Boc group affects the reactivity and stereoselectivity of these reactions. In the context of Boc-5-chloro-DL-tryptophan, the chlorine substituent could further influence these reactions by altering the electron density on the indole ring and affecting the interaction with other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected tryptophan derivatives are influenced by the protective group and any substituents present on the indole ring. The Boc group increases the steric bulk and alters the solubility of the amino acid. The amphiphilic nature of PBocLTrp-b-PEG-b-PBocLTrp copolymers, for example, allows them to self-assemble into micelles, with the hydrophobic block length affecting the size and critical micelle concentration of the aggregates . The presence of a chlorine substituent in Boc-5-chloro-DL-tryptophan would likely affect its solubility and reactivity, potentially making it more electrophilic and susceptible to nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Peptide Chemistry : Boc-5-chloro-DL-tryptophan and its derivatives are key components in peptide chemistry. Mollica et al. (2011) detailed the synthesis of 5,6-Dibromo-tryptophan derivatives for peptide synthesis, highlighting their relevance in bioactive compounds (Mollica et al., 2011).

Polymer Synthesis : In the field of polymer chemistry, Roy et al. (2013) discussed the polymerization of methacrylate monomers having chiral tryptophan moieties. This process is crucial for creating biocompatible fluorescent cationic chiral polymers with smart pH-responsiveness, useful in siRNA delivery (Roy et al., 2013).

Biocatalysis : Frese et al. (2016) combined biocatalytic halogenation of L-tryptophan with Suzuki–Miyaura cross-coupling reactions, leading to the synthesis of diverse aryl-substituted tryptophan derivatives. This modular synthesis approach is significant for peptide or peptidomimetic synthesis (Frese et al., 2016).

Drug Delivery : Voda et al. (2016) reported the synthesis of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) amphiphilic copolymers. These are significant for potential drug delivery applications, particularly for controlling drug release through secondary structure formation (Voda et al., 2016).

Stereoselectivity in Synthesis : Zhang and Cook (1995) discussed the asymmetric Pictet-Spengler reaction of Na-BOC protected tryptophans, demonstrating the influence of the BOC group on reactivity and stereoselectivity. This finding is crucial for constructing complex alkaloids (Zhang & Cook, 1995).

Surface Science : Crawford et al. (1994) studied the air/water interface of aqueous (t-butyloxycarbonyl)-tryptophan-tryptophan (Boc-Trp-Trp) using surface second harmonic generation. This research contributes to our understanding of Langmuir-like adsorption isotherms and the differential behavior of enantiomers (Crawford et al., 1994).

Nuclear Magnetic Resonance Studies : Zhao et al. (2007) reported on the determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan, which is significant for understanding the orientation and dynamics of biomacromolecules (Zhao et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZXAZAYKCNQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624583 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-chloro-DL-tryptophan | |

CAS RN |

361576-61-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)